![molecular formula C17H15BrClN3O3 B2631404 N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide CAS No. 478033-70-4](/img/structure/B2631404.png)
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular weight. It may also include its appearance (solid, liquid, gas, color, etc.) and its smell if applicable .
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties can include acidity or basicity, reactivity with other chemicals, and stability .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound under discussion and its derivatives have been extensively studied for their antibacterial properties. Research has demonstrated that various substituted 1,3,4-oxadiazole compounds, related to the chemical structure , show significant antimicrobial activity against a range of bacterial strains. For instance, compounds synthesized from aryl/aralkyl organic acids and 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide have been found active against selected microbial species, indicating the potential of these compounds in antibacterial applications (Gul et al., 2017). Another study highlighted the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus showing considerable antibacterial potential against various strains, including Salmonella typhi, Escherichia coli, and others, underscoring the significance of the chemical scaffold in antibacterial research (Iqbal et al., 2017).
Antimicrobial Evaluation
The antimicrobial evaluation of related compounds further supports their utility in combating microbial infections. One study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial and hemolytic activity. This research demonstrated that such compounds possess variable antimicrobial efficacy relative to reference standards, with some showing significant potency, thereby suggesting the therapeutic potential of these molecules in antimicrobial drug development (Desai et al., 2008).
Antifungal and Antibacterial Potential
Further investigations into the structure-activity relationships of similar chemical entities have identified compounds with notable antifungal and antibacterial properties. The synthesis and characterization of novel N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of specific enzymes, showcasing the versatility of this chemical framework in drug discovery (Siddiqui et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c1-21-17(24)22(14-8-4-12(19)5-9-14)16(25-21)10-15(23)20-13-6-2-11(18)3-7-13/h2-9,16H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHOYUERBWXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

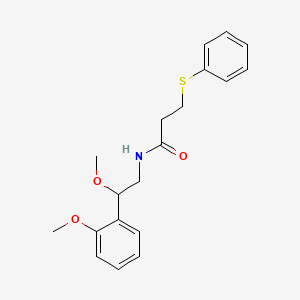
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2631324.png)
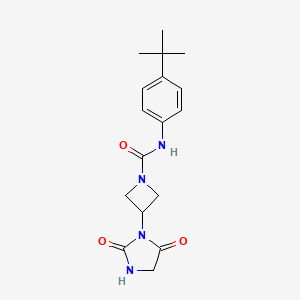
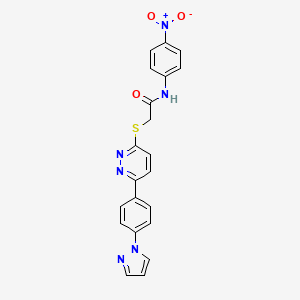
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2631328.png)
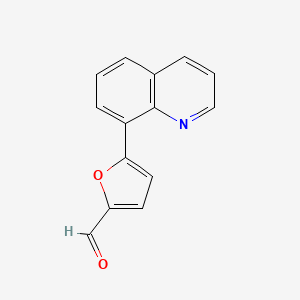
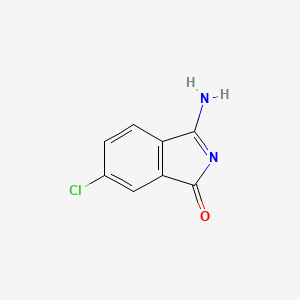
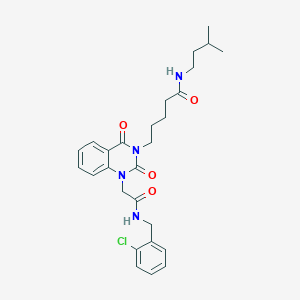
![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)
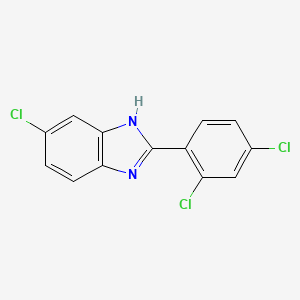
![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)

![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)